1H-Pyrazolo[3,4-d]pyrimidin-4-amin
Übersicht
Beschreibung
Pyrazoloadenine is a heterocyclic compound that belongs to the family of pyrazoles and adenines. It features a nitrogen-nitrogen bond, making it a significant compound in medicinal chemistry and functional materials. Pyrazoloadenine is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
Pyrazoloadenine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Interaktionen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender, krebshemmender und antimikrobieller Eigenschaften.
Industrie: Wird bei der Entwicklung von Funktionsmaterialien wie Katalysatoren und Sensoren eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Pyrazoloadenine beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann bestimmte Enzyme inhibieren, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Darüber hinaus kann Pyrazoloadenine in zelluläre Signalwege eingreifen, was zu veränderten Zellfunktionen und -reaktionen führt .
Wirkmechanismus
Target of Action
1H-Pyrazolo[3,4-d]pyrimidin-4-amine primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The primary biochemical pathway affected by 1H-Pyrazolo[3,4-d]pyrimidin-4-amine is the cell cycle regulation pathway . By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the G1 to S phase transition. This leads to cell cycle arrest and can induce apoptosis in cancer cells .
Result of Action
The inhibition of CDK2 by 1H-Pyrazolo[3,4-d]pyrimidin-4-amine results in cell cycle arrest, specifically at the G1/S transition . This can lead to apoptosis, particularly in cancer cells that rely on CDK2 for uncontrolled proliferation . Therefore, this compound has potential as a therapeutic agent in cancer treatment .
Biochemische Analyse
Biochemical Properties
1H-Pyrazolo[3,4-d]pyrimidin-4-amine has been identified as a potential inhibitor of CDK2, a protein kinase involved in cell cycle regulation . This suggests that it may interact with enzymes and other biomolecules to exert its effects.
Cellular Effects
1H-Pyrazolo[3,4-d]pyrimidin-4-amine has shown promising cytotoxicity against tested cancer cell lines . It has also been found to suppress inflammation in different mouse models, indicating its potential effects on cellular processes .
Molecular Mechanism
The molecular mechanism of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of CDK2 . This inhibition could lead to alterations in cell cycle progression and induction of apoptosis within cells .
Dosage Effects in Animal Models
Related compounds have shown efficacy when orally dosed in a mouse model .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazoloadenine typically involves the reaction of pyrazole derivatives with adenine derivatives under specific conditions. One common method is the condensation reaction between 4-nonsubstituted pyrazolones and adenine in the presence of a catalyst. The reaction conditions often include a temperature range of 80-120°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of pyrazoloadenine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pyrazoloadenine unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Pyrazoloadenine kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H₂O₂), Kaliumpermanganat (KMnO₄)
Reduktion: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄)
Substitution: Halogene (z. B. Chlor, Brom), Alkylierungsmittel (z. B. Methyliodid)
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Pyrazoloadeninderivate, die unterschiedliche biologische und chemische Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrazolon: Eine weitere heterocyclische Verbindung mit ähnlichen Strukturmerkmalen und Anwendungen.
Pyrazol: Teilt die Stickstoff-Stickstoff-Bindung und wird häufig in der pharmazeutischen Chemie verwendet.
Adenine: Eine Purinbase, die ein wichtiger Bestandteil von Nukleinsäuren ist
Einzigartigkeit von Pyrazoloadenine
Pyrazoloadenine zeichnet sich durch seine einzigartige Kombination aus Pyrazol- und Adeninstrukturen aus, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, vielfältige chemische Reaktionen einzugehen, und seine breite Palette an Anwendungen machen es zu einer wertvollen Verbindung in verschiedenen Bereichen .
Eigenschaften
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCPRYRLDOSKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC=NC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062362 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-63-4, 20289-44-5 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2380-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-aminopyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-AZA-7-DEAZAADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0356MAT9LX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
A1: Research indicates that 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit affinity for various kinases, including Src family kinases [, , , ], Bruton’s tyrosine kinase (BTK) [, , ], and RET kinase []. They act as competitive inhibitors, vying with ATP for the binding site on these kinases.
Q2: How does inhibition of Src kinase by 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives impact cellular processes?
A2: Inhibition of Src kinase by compounds like PP1 (1-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) can influence a range of cellular events. For instance, it has been shown to:
- Reduce hypoxia-inducible factor-1α (HIF-1α) expression: This effect is observed in hepatic stellate cells (HSCs) and contributes to the alleviation of liver fibrosis. []
- Suppress UVB-induced COX-2 expression: This inhibition occurs through the blockade of Fyn kinase activity, a member of the Src kinase family. []
- Prevent cortactin phosphorylation and translocation: This disruption impacts cytoskeletal remodeling in smooth muscle cells, affecting processes like cell migration. []
Q3: Can you elaborate on the downstream consequences of BTK inhibition by 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
A3: Inhibition of BTK, a key player in B cell receptor signaling, leads to a cascade of effects:
- Impaired B cell activation: This disruption interferes with the proliferation and survival of B cells, making it relevant for treating B cell malignancies. []
- Reduced phosphorylation of downstream kinases: This includes Akt (Protein Kinase B) and ERK1/2, further attenuating the signaling pathways involved in B cell activation and proliferation. []
Q4: What are the implications of inhibiting RET kinase with 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
A4: RET kinase inhibition holds therapeutic potential, particularly in the context of cancer:
- Suppression of tumor cell growth: Compounds like those derived from 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines demonstrate efficacy against RET-driven cancers, such as certain types of thyroid cancer. [, ]
Q5: What is the molecular formula and molecular weight of the parent compound 1H-pyrazolo[3,4-d]pyrimidin-4-amine?
A5: The molecular formula of 1H-pyrazolo[3,4-d]pyrimidin-4-amine is C5H5N5, and its molecular weight is 135.13 g/mol.
Q6: What spectroscopic techniques are commonly employed to characterize 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
A6: Researchers utilize a combination of spectroscopic methods for structural elucidation, including:
- NMR Spectroscopy (1H NMR and 13C NMR): This technique provides insights into the proton and carbon environments within the molecule, aiding in structure determination. [, , ]
- IR Spectroscopy: IR spectra offer information about the functional groups present in the molecule, such as characteristic stretching and bending vibrations. [, ]
- Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound, confirming its identity and purity. [, ]
- X-ray Crystallography: When feasible, obtaining a single-crystal X-ray structure provides the most definitive three-dimensional structural information. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.